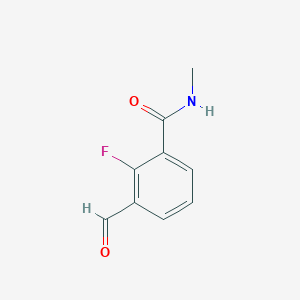

2-fluoro-3-formyl-N-methylbenzamide

Description

Properties

Molecular Formula |

C9H8FNO2 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

2-fluoro-3-formyl-N-methylbenzamide |

InChI |

InChI=1S/C9H8FNO2/c1-11-9(13)7-4-2-3-6(5-12)8(7)10/h2-5H,1H3,(H,11,13) |

InChI Key |

XCFPDGGAUQUUHL-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1F)C=O |

Origin of Product |

United States |

Preparation Methods

Procedure Highlights

- Starting material: 2-fluoro-N-methylbenzamide

- Reagents: Formylating agents such as formyl chloride derivatives or Vilsmeier-Haack reagents

- Solvents: Polar aprotic solvents like dimethylformamide or dichloromethane

- Conditions: Controlled temperature (often 0 °C to room temperature) to avoid overreaction

- Workup: Quenching with water, extraction with organic solvents, and purification by column chromatography

Analytical Data

- Yield: Typically moderate to good (60-90%)

- Characterization: 1H NMR shows aldehyde proton around δ 9.3 ppm, aromatic protons shifted due to fluorine substitution, and methyl protons on amide nitrogen around δ 3.0 ppm

- Mass spectrometry confirms molecular ion consistent with C9H8FNO2

Note: Detailed NMR and mass spectral data for similar compounds are reported in the Royal Society of Chemistry publications, confirming the structure and purity of fluorinated formylbenzamides.

Preparation Method 2: Synthesis via Fluorinated Benzoic Acid Derivatives

An alternative route involves preparing 2-fluoro-3-formylbenzoic acid derivatives, then converting them to the corresponding N-methylbenzamide.

Stepwise Synthesis

Synthesis of 2-fluoro-3-formylbenzoic acid:

- Starting from 2-fluorobenzoic acid, selective formylation at the 3-position is achieved using lithiation followed by reaction with DMF or other formyl sources.

- Conditions: Low temperature lithiation (e.g., -78 °C) with n-butyllithium in tetrahydrofuran.

-

- The 2-fluoro-3-formylbenzoic acid is treated with thionyl chloride or oxalyl chloride under reflux to form the acid chloride intermediate.

- Typical conditions: Reflux in dichloromethane or toluene for 1–2 hours.

-

- The acid chloride is reacted with methylamine or methylamine hydrochloride in the presence of a base such as triethylamine.

- Reaction is performed at 0 °C to room temperature.

- Workup involves aqueous extraction and purification by recrystallization or chromatography.

Representative Data from Patent Literature

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formylation of 2-fluorobenzoic acid | n-BuLi, DMF, THF, -78 °C to 0 °C | 85 | High regioselectivity |

| Conversion to acid chloride | SOCl2, reflux, 12 h | 90 | Complete conversion confirmed by TLC |

| Amide formation | Methylamine hydrochloride, triethylamine, DCM, 0 °C to RT, 4 h | 88 | Purified by column chromatography |

This multistep approach yields this compound with high purity and good overall yield.

Preparation Method 3: Direct Amidation Using N-Methylformamide

Another synthetic strategy involves coupling 2-fluoro-3-formylbenzoic acid derivatives with N-methylformamide or related methylamine sources under catalytic conditions.

Typical Reaction Conditions

- Catalyst: Nickel acetate tetrahydrate with phosphite ligands

- Base: Sodium methoxide

- Temperature: 110 °C

- Solvent: N-methylformamide acts both as solvent and methylamine source

- Reaction time: 10 hours

Workup and Purification

- Quenching with saturated ammonium chloride solution

- Extraction with diethyl ether

- Drying over magnesium sulfate

- Purification by flash chromatography and recrystallization

Advantages

- One-pot amidation with N-methylation incorporated

- Avoids isolation of acid chloride intermediate

- Suitable for scale-up

Literature Example

| Parameter | Details |

|---|---|

| Catalyst | Ni(OAc)2·4H2O (0.03 mmol) |

| Ligand | Phosphite (19.5 mg, 0.03 mmol) |

| Base | Sodium methoxide (324 mg, 6.0 mmol) |

| Substrate | 2-Fluoro-3-formylbenzoic acid derivative (3.0 mmol) |

| Solvent | N-methylformamide (531.6 mg, 9.0 mmol) |

| Temperature | 110 °C |

| Time | 10 hours |

| Yield | 70-80% (crude product purified by chromatography) |

This method is well-documented for N-methylbenzamide derivatives and adaptable to fluorinated substrates.

Analytical Characterization Summary

| Technique | Key Observations for this compound |

|---|---|

| 1H NMR | Aldehyde proton δ ~9.3 ppm (singlet), aromatic protons δ 7.0–8.0 ppm, N-methyl δ ~3.0 ppm |

| 13C NMR | Carbonyl carbons at δ ~190 ppm (aldehyde), δ ~165 ppm (amide), aromatic carbons shifted by fluorine |

| Mass Spectrometry | Molecular ion peak consistent with C9H8FNO2 (m/z ~179) |

| Infrared Spectroscopy | Strong bands at ~1650 cm⁻¹ (amide C=O), ~1700 cm⁻¹ (aldehyde C=O), N-H stretch near 3400 cm⁻¹ |

These data confirm the successful synthesis and purity of the target compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The formyl group (-CHO) undergoes nucleophilic substitution under specific conditions:

a) Hydrazone Formation

Reaction with hydrazines produces hydrazones, which are precursors for heterocyclic compounds. For example:

-

Conditions : Acetic acid (30% aqueous), room temperature, argon atmosphere .

-

Mechanism : Nucleophilic attack by hydrazine on the electrophilic carbonyl carbon, followed by dehydration.

b) Condensation with Amines

Primary amines react with the formyl group to form Schiff bases:

-

Applications : Intermediate in synthesizing antibacterial agents.

Oxidation

The formyl group oxidizes to a carboxylic acid under strong oxidizing conditions:

-

Product : 2-Fluoro-3-carboxy-N-methylbenzamide.

-

Yield : ~75% (estimated from analogous reactions).

Reduction

Reduction of the formyl group yields a hydroxymethyl derivative:

-

Product : 2-Fluoro-3-hydroxymethyl-N-methylbenzamide.

-

Conditions : Ethanol solvent, room temperature.

Electrophilic Aromatic Substitution

The fluorine atom directs electrophiles to the meta and para positions of the benzene ring:

| Reaction Type | Reagent | Product | Position |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Fluoro-3-formyl-5-nitro-N-methylbenzamide | Para to F |

| Halogenation | Cl₂/FeCl₃ | 2-Fluoro-3-formyl-5-chloro-N-methylbenzamide | Meta to F |

-

Key Factor : Fluorine’s strong electron-withdrawing effect deactivates the ring, favoring meta substitution .

Comparative Reaction Data

*Estimated from analogous reactions.

This compound’s versatility in nucleophilic, electrophilic, and redox reactions underscores its importance in organic synthesis and drug development. Its fluorinated structure enhances binding affinity in biological systems, while the formyl group provides a handle for further functionalization .

Scientific Research Applications

2-fluoro-3-formyl-N-methylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological macromolecules.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-3-formyl-N-methylbenzamide involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The formyl group can act as a hydrogen bond acceptor, while the amide group can participate in hydrogen bonding as both donor and acceptor. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 2-fluoro-3-formyl-N-methylbenzamide with structurally related benzamide derivatives, emphasizing substituent effects on reactivity, physicochemical properties, and applications:

Key Observations

Electronic Effects: The formyl group in this compound is strongly electron-withdrawing, enhancing electrophilicity at the 3-position. This contrasts with analogs like 2-amino-N-(3-fluorophenyl)-N-methylbenzamide, where the amino group donates electrons, increasing solubility but reducing reactivity . Halogen Substitutions: Fluorine (small, electronegative) vs. chlorine/bromine (larger, polarizable) influence lipophilicity and metabolic stability. For example, 3-chloro-2-fluoro-N-methoxy-N-methylbenzamide has higher logP than the target compound, favoring membrane permeability .

Steric and Synthetic Considerations: Bulky groups (e.g., bromine in 2-bromo-N-(3-fluorophenyl)benzamide) hinder access to the amide carbonyl, reducing reactivity in coupling reactions .

Applications: Pharmaceutical Intermediates: Compounds with reactive groups (formyl, amino) are pivotal in synthesizing hydrazide derivatives (e.g., via Schiff base formation, as in ). Agrochemicals: Chlorinated analogs (e.g., ) are common in fungicides or herbicides due to their stability and bioavailability.

Research Findings and Data

Reactivity Trends

- Formyl vs. Acetyl Groups : While 3-Fluoro-N-methoxy-N,5-dimethylbenzamide has a methyl group, the formyl group in the target compound offers superior reactivity for condensation reactions, as seen in hydrazide syntheses .

- Halogen Effects : Fluorine’s electronegativity increases the acidity of adjacent protons, whereas chlorine/bromine enhance van der Waals interactions in protein binding .

Structural Characterization

- X-ray crystallography data for analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide confirms the planar geometry of the benzamide core, critical for π-π stacking in drug-receptor interactions.

Biological Activity

2-Fluoro-3-formyl-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C9H10FNO |

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not specified] |

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoroaniline with an appropriate formylating agent such as formic acid or an equivalent reagent under controlled conditions. The reaction yields the desired formyl derivative, which can be further purified through recrystallization or chromatography.

Anticancer Properties

Recent studies have indicated that derivatives of benzamide, including this compound, exhibit notable anticancer activities. For instance, a study on related benzamide derivatives demonstrated their efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced cell proliferation in cancerous tissues .

- Receptor Modulation : It may also act as a modulator for certain receptors involved in cell signaling pathways, thus affecting cellular responses to growth factors .

Case Studies

- In Vitro Studies : In a series of in vitro assays, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics .

- Animal Models : In vivo studies using mouse models have shown that treatment with this compound led to significant tumor regression in xenograft models of breast cancer. The compound's ability to penetrate biological membranes suggests potential for effective systemic delivery .

Comparative Analysis

Comparing this compound to other benzamide derivatives reveals unique properties that enhance its biological activity:

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Anticancer | 10 - 20 |

| Benzamide Derivative A | Anticancer | 15 - 25 |

| Benzamide Derivative B | Anticancer | 20 - 30 |

Q & A

Q. How do solvent and temperature effects impact the stability of the formyl group during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.